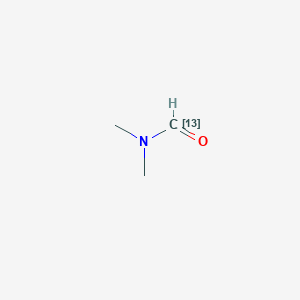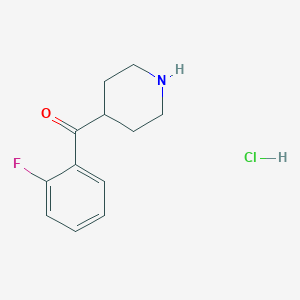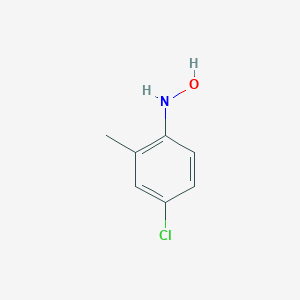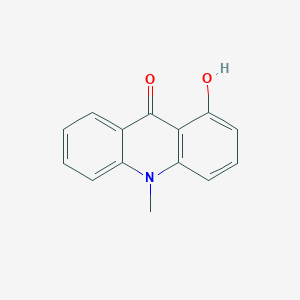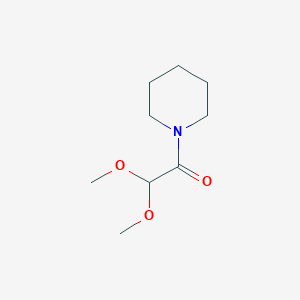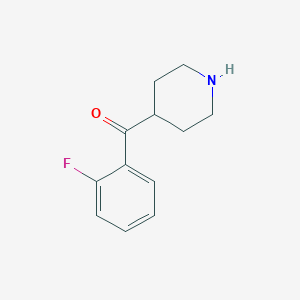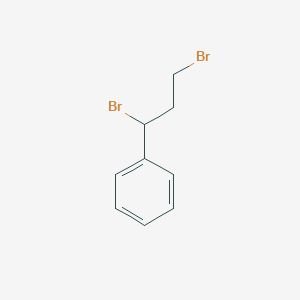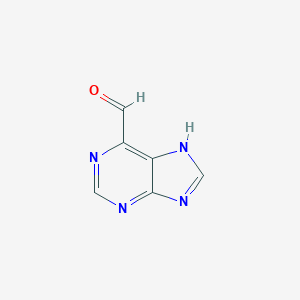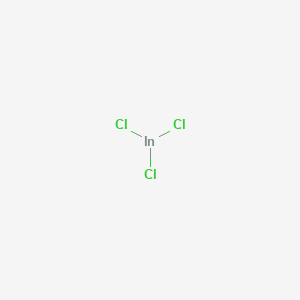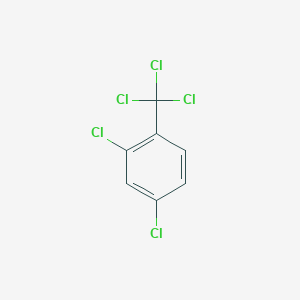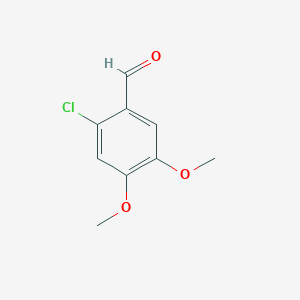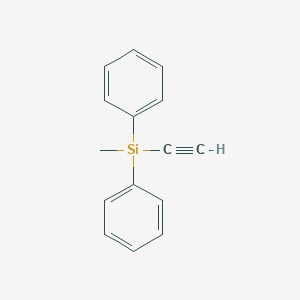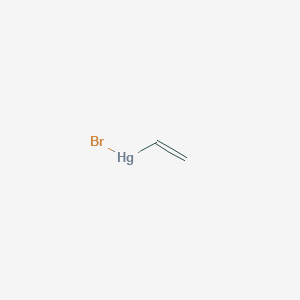
Mercury, bromo-vinyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mercury, bromo-vinyl- is a chemical compound that is widely used in scientific research. It is a derivative of mercury and is used as a reagent in organic synthesis. Mercury, bromo-vinyl- is also used in the field of biochemistry and pharmacology to study the mechanism of action of various drugs. The compound is known for its high reactivity and is used in a variety of research applications.
Mécanisme D'action
Mercury, bromo-vinyl- works by forming stable complexes with other compounds. It can react with a wide range of functional groups such as alkenes, alkynes, and aromatic compounds. The compound is known for its high reactivity and can undergo a variety of reactions such as addition, substitution, and elimination.
Effets Biochimiques Et Physiologiques
Mercury, bromo-vinyl- is known to have a wide range of biochemical and physiological effects. It can react with various functional groups in proteins and enzymes, leading to changes in their activity and function. The compound is also known to have toxic effects on living organisms and can cause damage to the nervous system, kidneys, and liver.
Avantages Et Limitations Des Expériences En Laboratoire
Mercury, bromo-vinyl- is a highly reactive compound that is useful in a variety of lab experiments. Its ability to form stable complexes with other compounds makes it a useful reagent in organic synthesis. However, the compound is also highly toxic and must be handled with care. Its use in lab experiments is limited due to its potential health hazards.
Orientations Futures
There are several future directions for research involving mercury, bromo-vinyl-. One area of research is the development of new synthetic methods using the compound. Another area of research is the study of its toxic effects on living organisms and the development of new treatments for mercury poisoning. The compound is also being studied for its potential use in the development of new drugs and therapies.
Méthodes De Synthèse
Mercury, bromo-vinyl- can be synthesized by reacting mercury with bromoacetylene. The reaction is carried out in the presence of a catalyst such as copper or palladium. The resulting compound is a yellowish liquid that is highly reactive and must be handled with care.
Applications De Recherche Scientifique
Mercury, bromo-vinyl- is widely used in scientific research due to its high reactivity and ability to form stable complexes with other compounds. It is used in the synthesis of various organic compounds such as alkenes, alkynes, and aromatic compounds. The compound is also used in the field of biochemistry and pharmacology to study the mechanism of action of various drugs.
Propriétés
Numéro CAS |
16188-37-7 |
|---|---|
Nom du produit |
Mercury, bromo-vinyl- |
Formule moléculaire |
C2H3BrHg |
Poids moléculaire |
307.54 g/mol |
Nom IUPAC |
bromo(ethenyl)mercury |
InChI |
InChI=1S/C2H3.BrH.Hg/c1-2;;/h1H,2H2;1H;/q;;+1/p-1 |
Clé InChI |
OQVRDHYBLMZDEQ-UHFFFAOYSA-M |
SMILES |
C=C[Hg]Br |
SMILES canonique |
C=C[Hg]Br |
Autres numéros CAS |
16188-37-7 |
Synonymes |
bromo-ethenyl-mercury |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



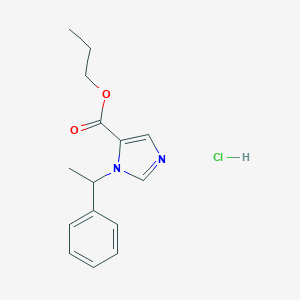
![tert-Butyl [2-(3-cyano-2-azabicyclo[3.1.0]hexan-2-yl)-1-(3-hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl)-2-oxoethyl]carbamate](/img/structure/B104853.png)
